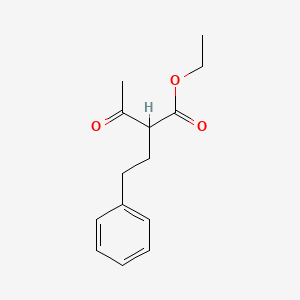
Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Cat. No. B1607335
Key on ui cas rn:
5337-63-3
M. Wt: 234.29 g/mol
InChI Key: GPRDAMCHHGGJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04642373
Procedure details


Ethyl acetoacetate (53.8 g., 0.29 mole) was dissolved in 110 ml. of anhydrous ethanol. Sodium methoxide (17.3 g., 0.36 mole) was added portionwise to the stirred solution, allowing the temperature to rise to 40°-50°. The mixture was then heated to reflux (80°-82°) and phenethyl bromide (53.8 g., 0.32 mole) added dropwise over 1 hour. Reflux was continued for 20 hours. The reaction mixture was cooled to 30°-35° and filtered over diatomaceous earth with ethanol wash. The combined filtrate and wash were concentrated in vacuo to a pot temperature of 50°, cooled to 25°, diluted with 150 ml. of hexane and 40 ml. of water, acidified to pH 6.5-7.0 with 6N HCl. The hexane layer was separated and washed with 25 ml. of fresh water. The aqueous layers were combined and back-washed with 40 ml. of fresh hexane. The hexane layers were combined, washed with 60 ml. of water, dried over 15 g. MgSO4, filtered and evaporated to yield title product as an oil (62 g., 91%).

Name
Sodium methoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C[O-].[Na+].[CH2:13](Br)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([CH2:14][CH2:13][CH:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
53.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Step Two
|
Name
|
Sodium methoxide
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
53.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 40°-50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise over 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30°-35°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over diatomaceous earth with ethanol
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrate and wash
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated in vacuo to a pot temperature of 50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 25°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 150 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 25 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
back-washed with 40 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 60 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of water, dried over 15 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
MgSO4, filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC(C(=O)OCC)C(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

